molecular formula C14H11FO3 B6291605 2-(4-Fluorophenyl)-5-methoxybenzoic acid CAS No. 216367-16-7

2-(4-Fluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6291605
CAS No.: 216367-16-7
M. Wt: 246.23 g/mol
InChI Key: UKLVWYMXGFTUOT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methoxybenzoic acid is a fluorinated and methoxylated biphenyl derivative utilized as a key synthetic intermediate in medicinal chemistry and organic synthesis. This compound combines a benzoic acid scaffold with a 4-fluorophenyl moiety, a structure frequently found in the development of active pharmaceutical ingredients (APIs) and bioactive molecules . The presence of the carboxylic acid group offers a versatile handle for further chemical transformations, notably amide bond formation or esterification, allowing researchers to create more complex target structures . Compounds featuring fluoro-phenyl and methoxy-benzoic acid subunits are often investigated in the synthesis of potential therapeutics, including kinase inhibitors for oncology research . This makes this compound a valuable building block for constructing compound libraries and for lead optimization in drug discovery programs. The product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-6-7-12(13(8-11)14(16)17)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLVWYMXGFTUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572987
Record name 4'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216367-16-7
Record name 4'-Fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and 5-methoxybenzoic acid.

    Diazotization: 4-Fluoroaniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-methoxybenzoic acid in the presence of a copper catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization:

  • Methyl ester formation : Reacts with methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP), yielding methyl 2-(4-fluorophenyl)-5-methoxybenzoate .

  • Amide synthesis : Condensation with amines (e.g., aniline) via carbodiimide-mediated coupling produces substituted benzamides .

Example Reaction Conditions :

ReactantReagent/ConditionsProductYieldSource
Methanol + H₂SO₄Reflux, 7–8 hrsMethyl ester85–90%
Aniline + DCC/DMAPRT, 24 hrsN-Phenylamide72%

Cyclization to Heterocyclic Systems

The compound serves as a precursor for oxadiazole and imidazole derivatives:

  • Oxadiazole formation : Treatment with thiosemicarbazide under dehydrating conditions (POCl₃) yields 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol .

  • Imidazole synthesis : Reaction with brominating agents (PBr₃) followed by cyclization generates halogenated benzimidazoles (e.g., 7-bromo derivatives).

Key Cyclization Pathways :

text
2-(4-Fluorophenyl)-5-methoxybenzoic acid → (a) Thiosemicarbazide, POCl₃ → 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol [3] → (b) PBr₃, DMF → 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole [7]

Cross-Coupling Reactions

The fluorophenyl group participates in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura coupling : With aryl boronic acids (e.g., 4-formylphenylboronic acid) under Pd catalysis, forming biaryl derivatives .

  • Buchwald-Hartwig amination : Reacts with amines in the presence of Cu or Pd catalysts to introduce amino groups .

Representative Data :

Coupling PartnerCatalyst SystemProductYieldSource
4-Formylphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME4'-Formyl-biphenyl derivative56%
4-IodobenzamideCuI, Phenanthroline, K₃PO₄4-Carbamoylphenyl analog75%

Functional Group Transformations

  • Demethylation : The methoxy group is cleaved using BBr₃ or HI to form phenolic derivatives .

  • Halogenation : Electrophilic bromination at the benzoic acid ring (e.g., using Br₂/FeBr₃) occurs at the para position relative to the methoxy group.

Reaction Outcomes :

  • Demethylation: -OCH3-OH\text{-OCH}_3 \rightarrow \text{-OH} (90% conversion with BBr₃) .

  • Bromination: Introduces Br at C-7, confirmed by 1H NMR^1\text{H NMR} (δ 7.95 ppm).

Oxidation and Reduction

  • Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to -CH₂OH, yielding 2-(4-fluorophenyl)-5-methoxybenzyl alcohol .

  • Methoxy group oxidation : Strong oxidants (KMnO₄) convert -OCH₃ to -COOH, forming a dicarboxylic acid .

Experimental Notes :

  • Reduction requires anhydrous conditions (e.g., THF, 0°C → RT) .

  • Oxidation proceeds efficiently in acidic aqueous media (H₂SO₄/H₂O) .

Biological Activity and Mechanistic Studies

Derivatives exhibit pharmacological potential:

  • Antimicrobial activity : Oxadiazole analogs show MIC values of 8–16 µg/mL against S. aureus and E. coli .

  • Enzyme inhibition : Benzimidazole derivatives inhibit tyrosine kinases (IC₅₀ = 0.2–1.5 µM).

Structure-Activity Relationship :

  • Fluorine enhances membrane permeability and target binding .

  • Methoxy groups improve metabolic stability.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential in drug development, particularly in the treatment of various diseases. Its structural similarities to known pharmacophores suggest that it may exhibit biological activities such as anti-inflammatory, analgesic, and anti-cancer properties.

  • Anti-inflammatory Activity : Studies have shown that derivatives of methoxybenzoic acids can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The presence of the fluorophenyl group may enhance this activity by improving binding affinity to the target enzymes.
  • Anticancer Properties : Research indicates that compounds with similar structures have shown efficacy against different cancer cell lines. For instance, benzoic acid derivatives have been reported to induce apoptosis in cancer cells, making them potential candidates for further investigation in oncology.

Organic Synthesis

Synthetic Intermediates
2-(4-Fluorophenyl)-5-methoxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating new compounds with desired properties.

  • Synthesis of Urolithin Derivatives : The compound is utilized in synthesizing urolithins, which are metabolites derived from ellagitannins and have been linked to health benefits such as antioxidant activity and anti-inflammatory effects .
  • Preparation of Substituted Aminobenzacridines : It has also been employed in the synthesis of substituted aminobenzacridines, which have applications in neuropharmacology due to their potential effects on neurotransmitter systems .

Material Science

Polymer Chemistry
In material science, this compound can be used as a monomer or additive in polymer formulations. Its incorporation can enhance the thermal and mechanical properties of polymers.

  • Thermal Stability : Compounds with methoxy and fluorine substituents often exhibit improved thermal stability, making them suitable for high-performance materials used in electronics and aerospace applications.
  • Functional Polymers : The compound can be utilized to create functionalized polymers that respond to environmental stimuli, such as temperature or pH changes, leading to applications in smart materials and drug delivery systems.

Data Table: Key Properties and Applications

Property/ApplicationDescription
Chemical Structure C15H13FO4 (this compound)
Pharmacological Activities Anti-inflammatory, anticancer
Synthetic Applications Intermediates for urolithins and aminobenzacridines
Material Science Applications Enhances thermal stability in polymers
Potential Uses Drug development, smart materials

Case Studies

  • Anti-Cancer Activity Study
    A recent study evaluated the cytotoxic effects of various methoxybenzoic acid derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development.
  • Synthesis Optimization
    A synthetic route was developed for producing this compound with high yield and purity using environmentally friendly methods. This study highlighted the importance of optimizing reaction conditions to minimize waste and improve economic feasibility for large-scale production .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural analogs and substituent effects

Compound Name Substituents (Position) Key Structural Differences Biological Activity/Application Evidence ID
4-Amino-2-fluoro-5-methoxybenzoic acid -NH₂ (4), -F (2), -OCH₃ (5) Amino group replaces fluorophenyl Potential pharmaceutical applications
2-(4-Fluorophenyl)-α-methyl-5-benzoxazoleacetic acid Benzoxazole ring, -CH₃ (α) Benzoxazole core instead of benzoic acid Anti-inflammatory (3–5× phenylbutazone)
3-(Difluoromethyl)-5-methoxybenzoic acid -CF₂H (3), -OCH₃ (5) Difluoromethyl at position 3 Building block for bioactive molecules
2-((4-Fluorophenyl)(methyl)amino)-5-methoxybenzoic acid -N(CH₃)(4-FC₆H₄) (2), -OCH₃ (5) Amino linkage to fluorophenyl Precursor for carbazole synthesis

Key Observations :

  • Electron-Withdrawing Groups: Fluorine and methoxy groups enhance binding affinity in enzyme inhibitors.
  • Anti-inflammatory Activity : 2-(4-Fluorophenyl)-α-methyl-5-benzoxazoleacetic acid () demonstrated 3–5× higher potency than phenylbutazone, attributed to halogen substitution enhancing receptor interactions .
  • Synthetic Flexibility: Methoxy-substituted benzoic acids, such as 2-(cyanomethyl)-5-methoxybenzoic acid (), are key intermediates in Castagnoli–Cushman cyclocondensation reactions, enabling diverse heterocyclic syntheses .

Physicochemical Properties

Table 2: Comparative physicochemical data

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
2-(4-Fluorophenyl)-5-methoxybenzoic acid C₁₄H₁₁FO₃ 246.24 ~2.8 <1 (aqueous)
4-Amino-2-fluoro-5-methoxybenzoic acid C₈H₈FNO₃ 185.16 ~1.2 >10 (DMSO)
2-(4-Fluorophenyl)-α-methyl-5-benzoxazoleacetic acid C₁₇H₁₃FNO₃ 298.29 ~3.5 <1 (aqueous)

Key Observations :

  • Lipophilicity : Fluorophenyl and benzoxazole derivatives exhibit higher logP values, favoring membrane permeability but reducing aqueous solubility.
  • Amino Substitution: The amino group in 4-amino-2-fluoro-5-methoxybenzoic acid improves solubility due to hydrogen-bonding capacity .

Q & A

Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)-5-methoxybenzoic acid?

Methodological Answer: A common approach involves coupling reactions using carbodiimide reagents (e.g., EDC) with N-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, followed by reaction with amines or alcohols. For example, derivatives of benzoic acid can be synthesized via catalytic hydrogenation of intermediates like glycine benzyl ester after coupling with fluorophenyl-containing precursors . Optimized conditions include using anhydrous solvents (e.g., DMF) under nitrogen to prevent hydrolysis.

Q. How is the purity of this compound assessed in laboratory settings?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Thin-Layer Chromatography (TLC) on silica gel plates (e.g., using ethyl acetate/hexane eluents) provides rapid qualitative analysis. Mass spectrometry (MS) and IR spectroscopy validate molecular weight and functional groups, such as the methoxy (-OCH₃) and carboxylic acid (-COOH) moieties .

Q. What solvents and reaction conditions are optimal for derivatizing this compound?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) are preferred for coupling reactions due to their ability to dissolve both carboxylic acids and amine/ester partners. Reactions typically proceed at room temperature or mild heating (40–60°C). Acidic or basic conditions are avoided to prevent deprotection of sensitive groups like methoxy or fluorine .

Q. Which spectral techniques are critical for structural confirmation?

Methodological Answer: ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) identifies aromatic proton environments (e.g., fluorophenyl substituents) and methoxy group integration. IR confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C-F bonds (1100–1000 cm⁻¹). High-resolution MS (HRMS) validates molecular formula .

Q. How can researchers mitigate hydrolysis of the methoxy group during synthesis?

Methodological Answer: Use anhydrous conditions and avoid strong acids/bases. Protecting groups (e.g., tert-butyl esters) for the carboxylic acid can stabilize the structure during reactions. Catalytic hydrogenation (e.g., H₂/Pd-C) is gentler for deprotection compared to harsh acidic hydrolysis .

Advanced Research Questions

Q. What strategies improve coupling efficiency with amino acids or peptides?

Methodological Answer: Pre-activation of the carboxylic acid using HOBt/EDC in DMF increases coupling yields (>90%) by forming stable active esters. Substituent effects: Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance electrophilicity, improving reaction rates. Kinetic studies using reaction calorimetry optimize stoichiometry and temperature .

Q. How can structural analogs of this compound be designed for receptor-binding studies?

Methodological Answer: Bioisosteric replacements (e.g., replacing the methoxy group with sulfonamide or pyrazole) are explored to modulate binding to targets like dopamine D₂ or serotonin 5-HT₃ receptors. Computational docking (e.g., AutoDock Vina) predicts interactions, followed by synthesizing derivatives via Suzuki-Miyaura cross-coupling for fluorophenyl modifications .

Q. What challenges arise in resolving enantiomers or regioisomers of derivatives?

Methodological Answer: Chiral HPLC columns (e.g., Chiralpak AD-H) or capillary electrophoresis separate enantiomers. Regioisomers (e.g., fluorophenyl substitution at C-2 vs. C-5) are distinguished via NOESY NMR or X-ray crystallography. Impurity profiling uses LC-MS with ion-trap detectors .

Q. How do fluorophenyl substituents influence pharmacokinetic properties?

Methodological Answer: Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. LogP studies (via shake-flask method) show increased lipophilicity with fluorophenyl groups, improving blood-brain barrier penetration. In vitro assays (e.g., microsomal stability tests) quantify half-life improvements .

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

Methodological Answer: Scale-up issues include exothermic side reactions (e.g., during HOBt activation) and poor solubility. Process optimization uses flow chemistry for controlled mixing and temperature. Green chemistry principles (e.g., replacing DMF with cyclopentyl methyl ether) reduce toxicity. Reaction monitoring via in-situ FTIR ensures reproducibility .

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